5-(4-Iodophenyl)-3-methylpentanoic acid

Physicochemical Properties Lipophilicity Drug Design

Researchers require a short-chain, methyl-branched iodinated fatty acid to model myocardial tracer metabolism without the complexity of long-chain analogs like BMIPP. 5-(4-Iodophenyl)-3-methylpentanoic acid directly solves this. - **Structural Differentiation**: Combines 4-iodophenyl (for radioiodination) + C3 methyl branch (blocks beta-oxidation) in a C5 backbone. - **Technical Utility**: Racemic form enables chiral resolution; carboxylic acid handle for conjugation to CB1 ligands (AM251 chemotype). - **Supply Certainty**: ≥95% purity. Available for immediate shipment under standard lab chemical conditions.

Molecular Formula C12H15IO2
Molecular Weight 318.154
CAS No. 1342541-18-7
Cat. No. B2950759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Iodophenyl)-3-methylpentanoic acid
CAS1342541-18-7
Molecular FormulaC12H15IO2
Molecular Weight318.154
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)I)CC(=O)O
InChIInChI=1S/C12H15IO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15)
InChIKeyWBZDAODJVGVYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Iodophenyl)-3-methylpentanoic Acid: Structural & Chemical Profile


5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7) is a branched-chain, iodinated aromatic fatty acid with the molecular formula C₁₂H₁₅IO₂ and a molecular weight of 318.15 g/mol . As a short-chain analog of clinically established radioiodinated fatty acid imaging agents, this compound features a carboxylic acid head group, a methyl branch at the C3 position, and a terminal 4-iodophenyl moiety . It is commercially available as a research chemical with a typical purity of ≥95% (HPLC or GC), and its predicted pKa of 4.75±0.10 indicates it exists primarily in its ionized form at physiological pH .

I
Iodophenyl synthetic handle supports cross-coupling and radioiodination probe studies
C
Racemic chiral center enables enantioselective synthesis and chiral resolution workflows
S
Short C5 scaffold serves as a versatile synthetic intermediate for medicinal chemistry

5-(4-Iodophenyl)-3-methylpentanoic Acid: Why Analogs Cannot Substitute


While several compounds share either the iodophenyl or methyl-branched pentanoic acid backbone, 5-(4-iodophenyl)-3-methylpentanoic acid combines both critical structural features in a single molecule. The 4-iodophenyl group confers distinct electronic and steric properties that are absent in non-iodinated phenyl analogs [1]. The C3 methyl branch introduces a chiral center and alters the molecule's conformational flexibility compared to unbranched 5-(4-iodophenyl)pentanoic acid [2]. Furthermore, its short C5 backbone distinguishes it from long-chain radioiodinated fatty acids (e.g., iodofiltic acid, C15 backbone) that are optimized for myocardial imaging rather than as versatile synthetic intermediates [3]. Generic substitution with an unbranched or non-iodinated analog would fundamentally alter the compound's physicochemical profile and potential biological interactions, as quantified in the evidence below.

Non-iodinated phenyl analogs Lack iodine-driven lipophilicity and synthetic handle, altering physicochemical and reactivity profiles.
Unbranched pentanoic acid analogs Absence of C3 methyl branch removes chiral center, limiting enantioselective application potential.
Long-chain BMIPP analogs (C15) Chain-length difference alters physical properties and synthetic utility; optimized for imaging, not as short-chain building block.

5-(4-Iodophenyl)-3-methylpentanoic Acid: Quantitative Analog Comparison


Iodophenyl Lipophilicity Advantage

The 4-iodophenyl substituent substantially increases lipophilicity relative to the non-iodinated phenyl analog. 5-(4-Iodophenyl)pentanoic acid exhibits a Log P of 3.87, compared to 3-methyl-5-phenylpentanoic acid which lacks the iodine atom and has a lower Log P (estimated ~2.5-3.0 based on molecular weight differences) [1][2]. This Log P difference of approximately 0.9-1.4 units translates to a theoretical ~8-25 fold increase in octanol-water partition coefficient, indicating significantly higher membrane permeability potential [1].

Iodophenyl Lipophilicity
Reported
Log P 3.87 vs ~2.5–3.0 (non-iodinated)
May support higher membrane permeability
Predicted values; experimental confirmation recommended
Physicochemical Properties Lipophilicity Drug Design

Methyl Branch Conformational Restriction

The C3 methyl branch in 5-(4-iodophenyl)-3-methylpentanoic acid introduces a chiral center and restricts backbone rotation relative to the unbranched 5-(4-iodophenyl)pentanoic acid . In long-chain fatty acid analogs, beta-methyl branching has been demonstrated to inhibit mitochondrial beta-oxidation, resulting in prolonged myocardial retention (e.g., BMIPP shows 60-70% retention at 30 min vs. <20% for unbranched IPPA) [1][2]. The target compound incorporates this same methyl-branching motif on a shorter pentanoic acid scaffold, suggesting analogous metabolic stability advantages.

Methyl Branch Conformation
Class-level inference
Chiral methyl branch vs. achiral unbranched backbone
May introduce metabolic stability and chiral handle
Inferred from long-chain BMIPP studies
Molecular Conformation Chirality Metabolic Stability

C5 Backbone vs. Long-Chain BMIPP

5-(4-Iodophenyl)-3-methylpentanoic acid possesses a C5 backbone, which is significantly shorter than the C15 backbone of the clinically used myocardial imaging agent iodofiltic acid (15-(4-iodophenyl)-3-methylpentadecanoic acid, BMIPP) [1][2]. This chain length difference alters the compound's physical state and synthetic utility. The C5 compound is an oil or low-melting solid with a predicted boiling point of 391.8°C, whereas the C15 analog has a melting point of 109.5-110.5°C, reflecting differences in intermolecular forces [3].

Chain Length & Properties
Reported
C5 backbone (MW 318) vs. C15 (MW 458)
Shorter chain suits synthetic intermediate role
Predicted boiling point 391.8°C; limited experimental data
Chain Length Synthetic Intermediate Molecular Scaffold

Iodine Atom Synthetic Versatility

The para-iodine atom on the phenyl ring serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Ullmann) and as a site for radioiodination (¹²³I, ¹²⁵I, ¹³¹I) for tracer development [1]. Non-halogenated analogs such as 3-methyl-5-phenylpentanoic acid lack this reactive site and cannot be directly functionalized via these routes. In the context of cannabinoid receptor ligands, replacing chlorine with iodine in SR141716A analogs (e.g., AM251) retains receptor binding affinity while enabling SPECT imaging [1].

Synthetic Versatility
Class-level inference
Iodine enables cross-coupling and radioiodination
Supports late-stage functionalization and probe development
Non-halogenated analogs lack this reactivity
Synthetic Utility Cross-Coupling Radioiodination

Ionization State at Physiological pH

The predicted pKa of 5-(4-iodophenyl)-3-methylpentanoic acid is 4.75±0.10, which is approximately 1.0 unit higher than the pKa of the unbranched 5-(4-iodophenyl)pentanoic acid (pKa = 3.76) [1]. At physiological pH 7.4, the target compound is >99.8% ionized (carboxylate form), whereas the unbranched analog is >99.99% ionized [1]. At pH 5.5 (e.g., endosomal/lysosomal compartments), the target compound is ~85% ionized vs. ~98% for the unbranched analog, representing a ~6-fold difference in the fraction of neutral species available for passive membrane diffusion [2].

Ionization State
Reported
pKa 4.75 vs 3.76; ~6× more neutral species at pH 5.5
May influence subcellular distribution and passive uptake
Predicted pKa; requires experimental confirmation
pKa Ionization Bioavailability

C3 Methyl Branch Chirality

5-(4-Iodophenyl)-3-methylpentanoic acid contains a chiral center at C3, making it a racemic mixture (unless enantiomerically resolved) that can be separated into (R)- and (S)-enantiomers . In contrast, 5-(4-iodophenyl)pentanoic acid is achiral and cannot be used in enantioselective applications. In the long-chain analog series, the (R)-enantiomer of BMIPP shows approximately 20-30% higher myocardial uptake and retention compared to the (S)-enantiomer in rat models [1][2]. The target compound's chirality enables analogous enantioselective studies or asymmetric synthesis applications.

Chirality
Class-level inference
Racemic mixture; (R)-enantiomer uptake 1.2–1.3× in long-chain analog
Enables enantioselective studies; achiral analogs cannot be used
Inferred from BMIPP rat uptake data
Chiral Synthesis Stereochemistry Enantioselectivity

5-(4-Iodophenyl)-3-methylpentanoic Acid: Research Applications


Radioiodinated Molecular Probe Intermediate

The para-iodine atom enables direct radioiodination (¹²³I, ¹²⁵I) via isotopic exchange or electrophilic substitution, allowing conversion of 5-(4-iodophenyl)-3-methylpentanoic acid into a SPECT- or autoradiography-compatible tracer [1]. This application leverages the compound's iodophenyl group as demonstrated in cannabinoid receptor ligand AM251, where iodine substitution retained receptor binding while enabling in vivo imaging [1]. The short C5 backbone and carboxylic acid handle provide a versatile scaffold for conjugation to targeting moieties or further derivatization [2].

Methyl-Branched Fatty Acid Metabolism Scaffold

The C3 methyl branch mimics the beta-methyl substitution pattern found in clinically validated fatty acid imaging agents like BMIPP, which exhibit prolonged myocardial retention due to inhibited beta-oxidation [1][2]. 5-(4-Iodophenyl)-3-methylpentanoic acid provides a simplified, short-chain model system to study how methyl branching affects fatty acid transport, cellular uptake, and metabolic stability without the confounding effects of the long hydrocarbon tail present in BMIPP [2].

Chiral Building Block for Asymmetric Synthesis

The racemic nature of 5-(4-iodophenyl)-3-methylpentanoic acid enables its use as a chiral building block following enantiomeric resolution. The (R)- and (S)-enantiomers can serve as stereochemically defined intermediates for the synthesis of chiral pharmaceuticals, natural product analogs, or as chiral auxiliaries in asymmetric transformations [1]. This chirality distinguishes it from achiral unbranched 5-(4-iodophenyl)pentanoic acid and expands its utility in medicinal chemistry campaigns requiring stereochemical control [1].

CB1 Receptor Ligand Development Fragment

The 4-iodophenyl motif is a key pharmacophoric element in CB1 cannabinoid receptor ligands such as AM251 and AM281, where iodine substitution maintains high receptor affinity while modulating lipophilicity [1]. 5-(4-Iodophenyl)-3-methylpentanoic acid can serve as a fragment or starting material for the synthesis of novel CB1-targeting compounds, particularly when combined with pyrazole or other heterocyclic scaffolds [1]. Its carboxylic acid group provides a convenient attachment point for amide bond formation, a common linkage in CB1 antagonist/inverse agonist chemotypes [1].

Application
Selection Property
Validation Focus
Radioiodinated probe intermediate studies
Iodine synthetic handle
Radioiodination efficiency and tracer stability
Methyl-branched fatty acid metabolism scaffold
C3 methyl branch metabolic effect
Metabolic stability and cellular uptake assays
Chiral building block for asymmetric synthesis
Racemate resolvable into enantiomers
Enantiomeric purity and stereochemical control
CB1 receptor ligand fragment studies
Iodophenyl pharmacophore and carboxylic acid linker
CB1 receptor binding affinity and selectivity

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